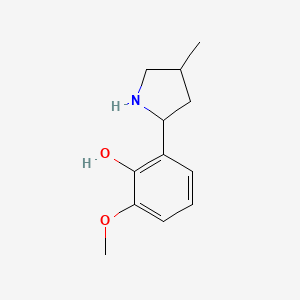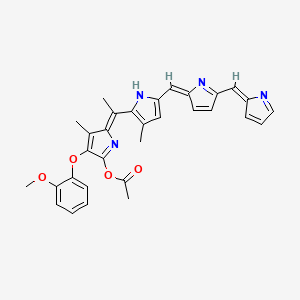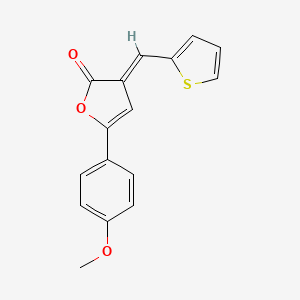
5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiophenylmethylene group, and a furanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one typically involves the condensation of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization to form the furanone ring. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or other substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxyphenyl and thiophenylmethylene groups may play a role in binding to specific sites, while the furanone core could be involved in the overall stability and reactivity of the compound.
類似化合物との比較
Similar Compounds
- 5-(4-Hydroxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one
- 5-(4-Methylphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one
- 5-(4-Chlorophenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one
Uniqueness
5-(4-Methoxyphenyl)-3-(thiophen-2-ylmethylene)furan-2(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl and thiophenylmethylene groups with the furanone core provides a distinct structural framework that can be exploited for various applications.
特性
分子式 |
C16H12O3S |
|---|---|
分子量 |
284.3 g/mol |
IUPAC名 |
(3E)-5-(4-methoxyphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |
InChI |
InChI=1S/C16H12O3S/c1-18-13-6-4-11(5-7-13)15-10-12(16(17)19-15)9-14-3-2-8-20-14/h2-10H,1H3/b12-9+ |
InChIキー |
SPIBUQZAXMIXEY-FMIVXFBMSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CS3)/C(=O)O2 |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=CS3)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12877037.png)
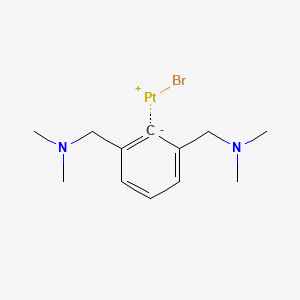
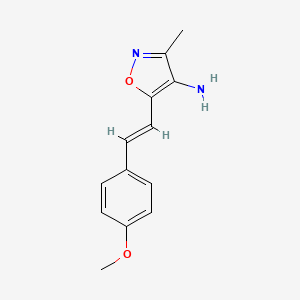
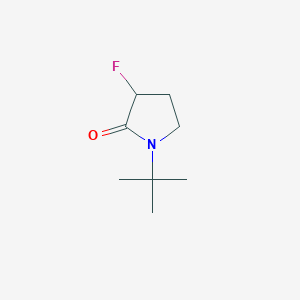
![6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
![3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12877061.png)
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
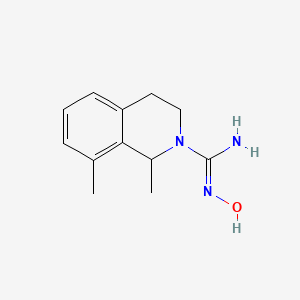
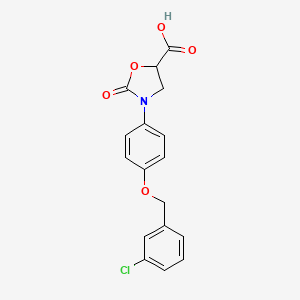
![5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12877077.png)
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
